2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
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Overview
Description
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one is a complex flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its multiple hydroxyl groups and glycosidic linkages, which contribute to its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-4-one core structure.
Glycosylation: The hydroxyl groups on the chromen-4-one are glycosylated using glycosyl donors under acidic or basic conditions to form the glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the flavonoid through fermentation processes. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced flavonoids, and substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of natural food colorants and preservatives due to its stability and non-toxicity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it can modulate various molecular pathways, including the inhibition of enzymes involved in inflammation and the activation of signaling pathways that promote cell survival .
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Similar structure but differs in the position and number of hydroxyl groups.
Myricetin: Contains additional hydroxyl groups compared to the compound .
Uniqueness
The uniqueness of this compound lies in its glycosidic linkages, which enhance its solubility and bioavailability, making it more effective in biological systems compared to its aglycone counterparts .
Properties
Molecular Formula |
C27H30O18 |
---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O18/c28-5-12-15(33)18(36)20(38)26(42-12)44-24-17(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-23(14)25(22(24)40)45-27-21(39)19(37)16(34)13(6-29)43-27/h1-4,12-13,15-16,18-21,26-31,33-40H,5-6H2/t12-,13-,15-,16-,18+,19+,20-,21-,26?,27?/m1/s1 |
InChI Key |
KDJKRZGXXHSGMI-IOFVJFLVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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